N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide
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Overview
Description
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide is a complex organic compound that features an indole moiety, a triazole ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of tryptamine with a suitable carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazole ring can enhance binding affinity and specificity, while the pyridine carboxamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole moiety and an amide bond, but different substituents on the amide nitrogen.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents.
Uniqueness
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide is unique due to the presence of the triazole ring, which can confer additional biological activity and binding specificity compared to other indole derivatives .
Properties
Molecular Formula |
C18H16N6O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N6O/c25-17(12-7-9-19-10-8-12)22-18-21-16(23-24-18)6-5-13-11-20-15-4-2-1-3-14(13)15/h1-4,7-11,20H,5-6H2,(H2,21,22,23,24,25) |
InChI Key |
FUEHDONCOJNXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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